molecular formula C3H6N2 B050555 3-Aminopropanenitrile CAS No. 151-18-8

3-Aminopropanenitrile

Cat. No. B050555
CAS RN: 151-18-8
M. Wt: 70.09 g/mol
InChI Key: AGSPXMVUFBBBMO-UHFFFAOYSA-N
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Patent
US05434291

Procedure details

Furthermore, it is known that the addition of protic solvents has an advantageous effect on the chemical addition of NH3 to acrylonitrile. The addition of steam to the acrylonitrile-ammonia mixture is described, for example, in Chem. Abstr. Vol. 83, 26,879. Usually however, aqueous ammonia is used at temperatures ranging from 80° to 130° C. At a ratio of ammonia:acrylonitrile:water of from 5 to 15:1:5 to 20 there is obtained 3-aminopropionitrile besides bis(2-cyanoethyl)amine in yields of from 57 to 80% (eg U.S. Pat. No. 3,935,256--62%, DE-A 2,436,651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,303--59%, Org. Syn. 27, 3 to 5 (1947)--57%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrylonitrile ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4].[C:6](#[N:9])[CH:7]=[CH2:8].N>O>[NH3:5].[C:6](#[N:9])[CH:7]=[CH2:8].[NH2:5][CH2:2][CH2:3][C:4]#[N:9].[C:2]([CH2:3][CH2:4][NH:9][CH2:6][CH2:7][C:8]#[N:1])#[N:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
acrylonitrile ammonia
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N.N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Furthermore, it is known that the addition of protic solvents
CUSTOM
Type
CUSTOM
Details
ranging from 80° to 130° C

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
NCCC#N
Name
Type
product
Smiles
C(#N)CCNCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.